Fenyramidol

Descripción general

Descripción

Métodos De Preparación

La síntesis de fenyramidol implica la reacción de 2-aminopiridina con benzaldehído para formar una base de Schiff intermedia, que luego se reduce a la amina correspondiente utilizando un agente reductor como el borohidruro de sodio. El paso final implica la reacción de la amina con óxido de etileno para producir this compound .

Análisis De Reacciones Químicas

Fenyramidol se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar los N-óxidos correspondientes.

Reducción: La base de Schiff intermedia en la síntesis de this compound se reduce a la amina utilizando borohidruro de sodio.

Sustitución: This compound puede sufrir reacciones de sustitución donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción y varios agentes oxidantes para las reacciones de oxidación. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Fenyramidol tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en el estudio de los relajantes musculares y sus propiedades químicas.

Biología: Investigado por sus efectos sobre la relajación muscular y sus interacciones con otras moléculas biológicas.

Medicina: Se utiliza en el tratamiento del dolor y los espasmos musculoesqueléticos. .

Mecanismo De Acción

Fenyramidol ejerce sus efectos relajantes musculares actuando sobre el sistema nervioso central. Actúa sobre los centros en el cerebro y la médula espinal para aliviar la rigidez o el espasmo muscular sin reducir la fuerza muscular . Los objetivos moleculares y las vías exactas involucradas en su mecanismo de acción no se comprenden completamente .

Comparación Con Compuestos Similares

Fenyramidol es similar a otros relajantes musculares como el metocarbamol y el carisoprodol. es único en su estructura química específica y sus interacciones con otros medicamentos. A diferencia de algunos otros relajantes musculares, se ha demostrado que el this compound inhibe el metabolismo de la fenitoína, lo que lleva a posibles aumentos en los niveles plasmáticos de fenitoína .

Compuestos similares

- Metocarbamol

- Carisoprodol

- Ciclobenzaprina

La estructura química única de this compound y sus interacciones específicas con otros medicamentos lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Fenyramidol, a compound with analgesic and muscle relaxant properties, has garnered attention for its biological activities and potential side effects. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and associated case studies highlighting its impact on human health.

Pharmacological Properties

Analgesic Activity

this compound is primarily recognized for its analgesic effects. It operates as a non-narcotic analgesic, providing pain relief comparable to that of codeine and meperidine in various studies. Its efficacy has been demonstrated in acute conditions such as lumbago and musculoskeletal pain, where it is well-tolerated when administered for short durations (up to 7 days) .

Muscle Relaxant Effects

In addition to its analgesic properties, this compound exhibits muscle relaxant activity. This dual action makes it particularly useful in treating conditions that involve both pain and muscle tension. The mechanism of action involves the inhibition of interneuronal activity in the spinal cord and brainstem, contributing to its effectiveness as a muscle relaxant .

Metabolic Pathways

This compound undergoes extensive metabolism primarily in the liver through glucuronidation. The drug is conjugated with glucuronic acid and excreted in urine as phenyramidol glucuronide. A significant portion is also eliminated via bile into the feces, highlighting its enterohepatic circulation . Understanding these metabolic pathways is crucial for assessing both therapeutic efficacy and potential toxicity.

Hepatotoxicity Case Report

A notable case report documented hepatotoxicity associated with high doses of this compound. A 52-year-old female who ingested 16 tablets (400 mg each) exhibited elevated liver enzymes (ALT at 58 U/L and AST at 55 U/L) without presenting clinical symptoms. After symptomatic treatment, her liver function normalized within five days . This case emphasizes the need for monitoring liver function in patients using this compound, especially those with pre-existing liver conditions.

| Parameter | Initial Value | Post-treatment Value | Normal Range |

|---|---|---|---|

| ALT (U/L) | 58 | Normal | <40 |

| AST (U/L) | 55 | Normal | <40 |

Acute Tubular Necrosis

Another study suggested a link between this compound use and acute tubular necrosis (ATN), indicating potential nephrotoxic effects. This finding raises concerns regarding kidney health, particularly in patients using the drug for chronic pain management .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause mild side effects such as gastrointestinal discomfort, including constipation and gastric irritation. More serious adverse effects like hepatotoxicity and nephrotoxicity have been documented, necessitating careful patient selection and monitoring .

Propiedades

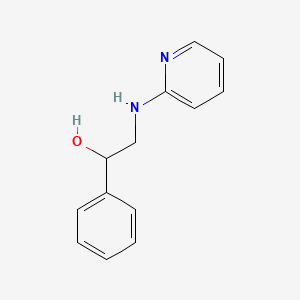

IUPAC Name |

1-phenyl-2-(pyridin-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAJXCPGHPJVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Record name | FENYRAMIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862185 | |

| Record name | Fenyramidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (from dilute methanol). (NTP, 1992) | |

| Record name | FENYRAMIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

553-69-5 | |

| Record name | FENYRAMIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-[(2-Pyridinylamino)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenyramidol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenyramidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenyramidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenyramidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenyramidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYRAMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3V02WL7O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180 to 185 °F (NTP, 1992) | |

| Record name | FENYRAMIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Phenyramidol?

A1: Phenyramidol exerts analgesic and muscle relaxant effects primarily through interneuronal blockade within the spinal cord and brainstem. [, ] This means it disrupts the transmission of pain signals within the central nervous system.

Q2: How does Phenyramidol's mechanism differ from other muscle relaxants or analgesics?

A2: Unlike many other muscle relaxants or analgesics, Phenyramidol's activity is not directly related to GABAergic mechanisms. [] Its unique structure and interneuronal blocking action distinguish it from commonly used drugs in these categories.

Q3: What is the molecular formula and weight of Phenyramidol hydrochloride?

A3: The molecular formula of Phenyramidol hydrochloride is C13H14N2O·HCl, and its molecular weight is 246.7 g/mol. []

Q4: Are there any spectroscopic data available for Phenyramidol?

A4: Yes, Phenyramidol and its metabolites can be analyzed using ultraviolet spectrophotometry. [, ] Additionally, Gas chromatography and Mass Spectrometry have been used to identify and quantify Phenyramidol and its metabolites in biological samples. [, ]

Q5: How is Phenyramidol metabolized in the body?

A5: Phenyramidol undergoes extensive metabolism primarily in the liver. [, , ] The primary metabolic pathway involves conjugation with glucuronic acid, forming Phenyramidol glucuronide, which is then excreted in the urine. [, ] Other metabolic pathways include hydroxylation of the pyridine ring and cleavage of the ethanolamine chain. [, ]

Q6: Does Phenyramidol interact with other drugs?

A6: Yes, Phenyramidol has been shown to inhibit the metabolism of bishydroxycoumarin in mice, rabbits, and humans. [] This interaction prolongs the pharmacologic effect of the anticoagulant and could lead to adverse events. Additionally, it can elevate plasma concentrations of diphenylhydantoin when co-administered, potentially leading to increased anticonvulsant effects. []

Q7: Are there any genetic factors influencing Phenyramidol metabolism?

A7: While not directly related to Phenyramidol, research has shown that genetic factors can influence the metabolism of drugs like bishydroxycoumarin and antipyrine in rabbits. [] This suggests that genetic variability in drug metabolism might also apply to Phenyramidol, though further research is needed.

Q8: What are the potential adverse effects associated with Phenyramidol?

A8: Phenyramidol has been associated with a few reported cases of hepatotoxicity, meaning it can potentially cause liver damage. [, ] One study reported elevated liver enzymes in some patients receiving Phenyramidol, which normalized after discontinuing the drug. [] Monitoring liver function in patients using Phenyramidol, especially those with pre-existing liver disease or taking other potentially hepatotoxic medications, is advisable. []

Q9: Are there any other safety concerns regarding Phenyramidol use?

A9: While generally well-tolerated, Phenyramidol can cause mild side effects such as gastrointestinal discomfort. [] A case report documented acute tubular necrosis (ATN) potentially linked to Phenyramidol use for back pain, suggesting a possible risk of kidney damage. [] More research is needed to fully understand the potential nephrotoxic effects of this drug.

Q10: What analytical methods are used to characterize and quantify Phenyramidol?

A10: Several analytical techniques have been employed to study Phenyramidol and its metabolites. These include:

- Ultraviolet (UV) Spectrophotometry: This method exploits the drug's UV absorbance properties for quantification in various matrices. [, ]

- Gas Chromatography (GC): GC, often coupled with mass spectrometry (MS), allows for the separation and identification of Phenyramidol and its metabolites in complex mixtures like biological samples. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC offers another method for separating and quantifying Phenyramidol in pharmaceutical formulations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.